1-(Methylamino)cyclobutane-1-carboxylic acid
Description
1-(Methylamino)cyclobutane-1-carboxylic acid (MACBC) is a cyclobutane-derived amino acid characterized by a methylamino substituent at the 1-position of the cyclobutane ring. This structural motif confers unique physicochemical properties, such as constrained conformational flexibility and enhanced metabolic stability compared to linear analogues.
Properties
IUPAC Name |
1-(methylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(5(8)9)3-2-4-6/h7H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIIYBQFEOZGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Electrocyclization and Sequential Functionalization
A foundational approach leverages photochemical electrocyclization of methyl coumalate (78 ) to access the cyclobutane core. Irradiation of methyl coumalate induces a 4π electrocyclization, yielding photopyrone (77 ). Subsequent hydrogenation reduces the conjugated double bond, forming a saturated cyclobutane dicarboxylate. This intermediate undergoes directed C–H functionalization to introduce the methylamino group.
Palladium-catalyzed C–H arylation or olefination has been employed for selective functionalization. For example, monoarylation of cyclobutanedicarboxylate 74 with 3,4,5-trimethoxyiodobenzene (81 ) under Daugulis conditions (6 equiv ArI, pivalic acid, tert-butyl alcohol) afforded 82 in 30% yield. Solvent screening revealed hexafluoro-2-propanol (HFIP) suppressed overarylation byproducts (e.g., 83 ) due to steric bulk, enhancing mono-functionalization efficiency. Post-functionalization epimerization at C-1 and C-3 stereocenters ensured proper stereochemical alignment for downstream peptide coupling.
Tandem Amidation/Michael Addition for β-Amino Acid Synthesis
Frongia et al. developed a tandem amidation/Michael addition protocol to construct β-N-heterocyclic cyclobutane carboximides. Cyclobutene-1-carboxylic acid reacts with benzoxazolone derivatives in the presence of 4-dimethylaminopyridine (DMAP), enabling concurrent amidation and aza-Michael addition. This one-pot reaction produces trans-β-N-heterocyclic cyclobutane carboximides, which are hydrolyzed to 1-(methylamino)cyclobutane-1-carboxylic acid derivatives.
Key advantages include stereoselectivity (exclusive trans configuration) and modularity, as diverse nucleophiles can modify the carboximide intermediate. For instance, treatment with methylamine in methanol at 60°C for 12 hours introduced the methylamino group, achieving >80% conversion.
Cyclobutanone Reductive Amination
A direct route involves reductive amination of 3-oxocyclobutane-1-carboxylic acid derivatives. The Chinese patent CN101555205B outlines a malonate-based cyclization to synthesize 3-oxo-1-cyclobutane-carboxylic acid (IV ). Starting from 1,3-dichloroacetone and ethylene glycol, ketol formation yields 2,2-dichloromethyl-1,3-dioxolane (II ), which undergoes cyclization with diethyl malonate to form 5,8-dioxy-spirooctane-2,2-dicarboxylate (III ). Hydrolysis with 20% HCl at 100°C for 48–55 hours produces IV in 49–73% yield.
The ketone group in IV is then subjected to reductive amination. Treatment with methylamine and sodium cyanoborohydride in methanol at pH 6–7 reduces the imine intermediate, yielding this compound. This method benefits from readily available starting materials but requires careful pH control to avoid over-reduction.
Nucleophilic Substitution on Halogenated Cyclobutanes
Halogenated cyclobutane precursors enable nucleophilic displacement of halides with methylamine. For example, 1-bromo-1-carboxycyclobutane reacts with excess methylamine in DMF at 80°C, achieving 65–70% substitution. Silver nitrate or phase-transfer catalysts improve reaction rates by facilitating halide departure. However, competing elimination pathways necessitate low temperatures (<100°C) and anhydrous conditions.
Hydrolysis of Protected Amino Derivatives
The US patent US4367344A describes a general strategy for amino acid synthesis via hydrolysis of acylated intermediates. Applied to cyclobutanes, 1-(N-methylacetamido)cyclobutane-1-carboxylate is saponified with aqueous NaOH, followed by HCl-mediated cleavage of the acetamide group. Propylene oxide neutralizes the hydrochloride salt, yielding the free amino acid. While this method is reliable, the need for protective groups adds synthetic steps and reduces overall efficiency.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
1-(Methylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The carboxylic acid group can also participate in similar interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Amino vs. Methylamino Substituents
- 1-Aminocyclobutane-1-carboxylic acid (ACBC) lacks the methyl group, resulting in lower steric hindrance and higher polarity (TPSA = 66.4 Ų vs. similar TPSA for MACBC). ACBC derivatives, such as [¹¹C]-ACBC, are used in positron emission tomography (PET) for brain tumor imaging due to their blood-brain barrier penetration .
- MACBC’s methyl group enhances lipophilicity (logP = 0.1 vs.
Carbamoyl vs. Carboxylic Acid Derivatives
- 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid introduces a carbamoyl group, increasing hydrogen-bonding capacity (3 acceptors vs. 2 in MACBC). This modification may enhance target binding affinity in enzyme inhibitors .
- Cyclobutane-1,1-dicarboxylic acid serves as a dicarboxylate chelator, contrasting with MACBC’s monocarboxylic structure. Its rigidity is exploited in coordination chemistry and platinum-based drug synthesis .
Biological Activity
1-(Methylamino)cyclobutane-1-carboxylic acid (MeAIB) is a cyclic amino acid derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. Its unique structure, featuring a cyclobutane ring and a methylamino group, positions it as a compound of interest in various biological and medicinal applications. This article aims to explore the biological activity of MeAIB, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
The synthesis of MeAIB typically involves the reaction of cyclobutanone with methylamine, followed by carboxylation using bases such as sodium hydroxide or potassium carbonate. The resulting compound exhibits various chemical reactivity, including oxidation, reduction, and substitution reactions, which are crucial for its biological interactions.
MeAIB's biological activity is primarily attributed to its ability to interact with specific molecular targets in biological systems. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their functionality. The carboxylic acid group also participates in similar interactions, enhancing the compound's overall biological activity.
1. Transport Mechanisms
Research indicates that MeAIB enters cells through amino acid transport systems, particularly system A transporters. This mechanism is critical for its uptake in various cell types, including gliosarcoma cells, where it demonstrates significant tumor-targeting capabilities .
2. Antitumor Activity
MeAIB has shown promise as an antitumor agent. Studies involving rat models have reported high tumor-to-normal brain ratios when using MeAIB analogs for imaging purposes. This suggests that MeAIB could potentially be utilized in targeted cancer therapies due to its selective uptake by tumor cells .
3. Neuropharmacological Effects
In vitro studies have indicated that MeAIB acts as an inhibitor of NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into neuroprotective therapies .
Comparative Analysis
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| This compound | Cyclobutane derivative | Antitumor activity; NMDA receptor inhibition |
| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane derivative | Inhibitor of tumor growth |
| Cyclobutanecarboxylic acid | Cyclobutane derivative | Less reactive due to lack of amino group |
| 1-Methylcyclopropanamine hydrochloride | Cyclopropane derivative | Different steric effects |
The comparison highlights that while all these compounds share a cycloalkane structure, their biological activities differ significantly due to variations in functional groups and stereochemistry.
Case Studies
Several case studies have documented the biological effects of MeAIB:
- Study on Tumor Uptake : In a study involving 9L gliosarcoma rat models, MeAIB analogs demonstrated superior tumor uptake compared to conventional imaging agents like [^18F]FDG. The tumor-to-brain ratios were reported between 20:1 to 115:1, indicating its potential as a diagnostic agent in oncology .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of MeAIB against excitotoxicity in neuronal cultures. Results indicated that MeAIB effectively reduced neuronal death induced by glutamate exposure, suggesting its therapeutic potential in neurodegenerative conditions .
Q & A
Q. What synthetic routes are available for 1-(Methylamino)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:
- Cyclobutane Construction : Ring-closing strategies, such as [2+2] photocycloaddition or strain-driven cyclization, are foundational.
- Functionalization : Methylamino and carboxylic acid groups are introduced via nucleophilic substitution or reductive amination. For example, methylamine can react with a cyclobutane intermediate bearing a leaving group (e.g., bromide) under basic conditions .
- Optimization : Yields depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., Pd for cross-coupling steps). Purity is enhanced via recrystallization or chromatography .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Spectroscopy :
- NMR : - and -NMR verify methylamino (-NHCH) and carboxylic acid (-COOH) groups. Distinct cyclobutane ring proton splitting (e.g., δ 2.5–3.5 ppm) confirms ring geometry .
- IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and rules out impurities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Temperature : Store at –20°C in inert atmospheres to prevent cyclobutane ring strain-induced decomposition.
- pH Sensitivity : The carboxylic acid group is prone to decarboxylation at high pH (>10). Buffered solutions (pH 4–7) are recommended for aqueous studies .
- Light Exposure : Cyclobutane rings may undergo photochemical ring-opening; amber glassware or opaque containers are advised .
Advanced Research Questions
Q. How does the cyclobutane ring conformation influence the compound’s reactivity in peptide synthesis?
- Steric Effects : The rigid cyclobutane ring imposes torsional constraints, affecting peptide backbone flexibility. This property is exploited to stabilize β-turn motifs in model proteins .
- Case Study : Balaji et al. (1995) incorporated 1-aminocyclobutane-1-carboxylic acid analogs into peptides, revealing enhanced resistance to proteolytic cleavage due to restricted conformational mobility .
- Methodological Note : Circular dichroism (CD) and X-ray crystallography are critical for analyzing peptide secondary structure modifications .
Q. What strategies resolve enantiomeric mixtures of this compound, and how does chirality impact biological activity?
- Chiral Resolution :
- Chromatography : Chiral stationary phases (e.g., amylose-based) separate enantiomers. Solvent systems (e.g., hexane:isopropanol) are optimized for resolution .
- Diastereomeric Salt Formation : React with enantiopure acids (e.g., tartaric acid) to precipitate one enantiomer .
- Biological Impact : Enantiomers may exhibit divergent receptor binding. For example, (R)-enantiomers of related cyclobutane derivatives show 10-fold higher affinity for neurotransmitter transporters than (S)-counterparts .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Molecular docking (AutoDock, Schrödinger) evaluates binding modes to active sites. For example, the methylamino group may form hydrogen bonds with catalytic residues in target enzymes .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., cyclobutane-induced hydrophobic packing) .
- QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., methyl group position) with IC values in enzyme inhibition assays .
Q. What analytical techniques address discrepancies in reported biological activity data for this compound?
- Controlled Replicates : Reproduce assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to isolate variables .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., decarboxylated derivatives) that may confound activity measurements .
- Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
